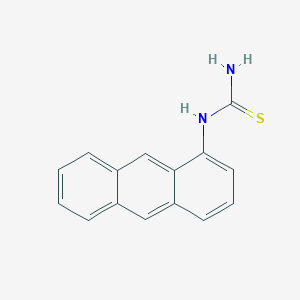

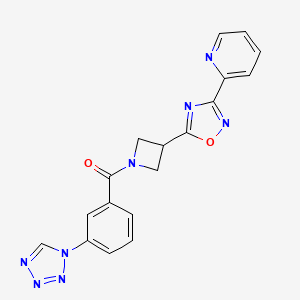

![molecular formula C18H12N2OS B2583833 N-benzo[g][1,3]benzothiazol-2-ylbenzamide CAS No. 214326-84-8](/img/structure/B2583833.png)

N-benzo[g][1,3]benzothiazol-2-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate can give various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, in a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Applications De Recherche Scientifique

Anticancer Potential

Benzothiazole derivatives, including N-benzo[g][1,3]benzothiazol-2-ylbenzamide, have shown promise in cancer research due to their wide range of biological properties. These compounds exhibit potent anticancer activity and have been explored for their therapeutic potential against various types of cancer. For instance, the structurally simple 2-arylbenzothiazoles are being developed as antitumor agents, highlighting the significance of the benzothiazole nucleus in drug discovery for cancer treatment (Kamal et al., 2015). Furthermore, recent advancements in the structural modifications of benzothiazole and its conjugates have led to the development of new antitumor agents, showcasing the scaffold's promising biological profile and synthetic accessibility (Ahmed et al., 2012).

Pharmacological Importance

The pharmacological relevance of benzothiazole derivatives extends beyond anticancer activities. These compounds possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antidiabetic, and antiviral activities. This broad range of activities underlines the versatility and importance of the benzothiazole scaffold in medicinal chemistry. The structural simplicity and ease of synthesis of benzothiazole derivatives provide a foundation for the development of chemical libraries that could aid in the discovery of new therapeutic agents (Asif & Imran, 2020).

Drug Development and Future Applications

The current trends in drug development based on benzothiazole derivatives emphasize the scaffold's pharmacological significance. With several molecules containing the benzothiazole skeleton being agents of choice for various human diseases/disorders, there is a continuous interest from medicinal chemists in developing therapies for respective ailments. This ongoing research and development activity signals the growing importance of benzothiazole derivatives in the pharmaceutical industry, with a special focus on cancer research. Several compounds are potential candidates for market progression, given their selectivity and in vivo efficacy, while others require further study to gather adequate information on their compounds (Law & Yeong, 2022).

Mécanisme D'action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are targets in the treatment of Alzheimer’s disease .

Orientations Futures

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications. The development of novel benzothiazole-based drugs is a promising area of research . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-15-11-10-12-6-4-5-9-14(12)16(15)22-18/h1-11H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZDFLCRGPDUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

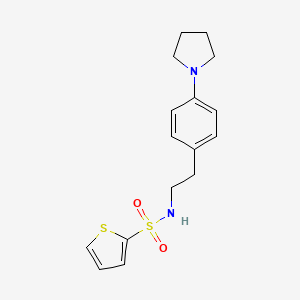

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

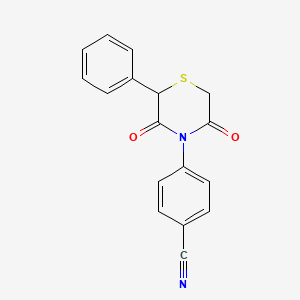

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

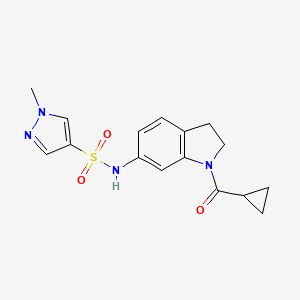

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2583771.png)